Compound Description: This compound is a hexahydroquinoline derivative characterized by the presence of a difluoromethoxyphenyl group. [] The research primarily focuses on its crystal structure and intermolecular interactions.
Compound Description: This compound is another hexahydroquinoline derivative, also possessing a difluoromethoxyphenyl substituent. [] Its crystal structure and hydrogen bonding patterns are central to the research.
Compound Description: This compound belongs to the same hexahydroquinoline class as the previous two, distinguished by a methyl ester group. [] It also features the difluoromethoxyphenyl group and is studied for its crystal packing and intermolecular interactions.
Compound Description: This is another hexahydroquinoline derivative with a difluoromethoxyphenyl substituent and an isopropyl ester group. [] The research focuses on its crystal structure and intermolecular interactions.
Compound Description: This hexahydroquinoline compound, featuring the difluoromethoxyphenyl substituent and a tert-butyl ester group, has been investigated for its crystal structure and intermolecular interactions. []
Compound Description: This compound is a triazole derivative containing a difluoromethoxyphenyl group. [] It was investigated for its crystal structure and conformation.
Compound Description: This is another triazole derivative, also featuring a difluoromethoxyphenyl group. [] The study highlights its conformational analysis and intermolecular interactions.
Compound Description: This compound, known as AC220, is a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It displays good oral pharmacokinetic properties and is under investigation for treating AML.
Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] Its potential application lies in treating VEGFR-2-mediated diseases.
Compound Description: PCTB and its derivatives, including 4-Cl-PCTB and 4-CF3-PCTB, are being investigated for their potential as cytotoxic agents. [] These compounds exhibit anticancer activity, particularly against HeLa cells, by inhibiting Checkpoint Kinase-1 (CHK1).
Compound Description: The enantiomers of this compound are derivatives of the β1-adrenoceptor antagonist ICI 89,406. [] The (R)-isomer displays greater β1-selectivity but lower affinity compared to the (S)-enantiomer. These compounds are being evaluated as potential radioligands for imaging myocardial β1-adrenoceptors using positron emission tomography (PET).
Compound Description: This compound is an arylurea derivative identified as a potent RAF kinase inhibitor. [] It shows promise as a therapeutic agent in the treatment of RAF kinase-mediated diseases, particularly cancer.
Compound Description: This compound, a substituted N-(4-hydroxy-4-methyl-cyclohexyl) benzenesulfonamide, exhibits potential therapeutic applications in treating inflammatory and autoimmune disorders. [] It may be beneficial for conditions involving inflammation, joint destruction, bone loss, and immune system dysregulation.
Compound Description: This compound is another substituted N- (4-hydroxy-4-methyl-cyclohexyl) benzenesulfonamide derivative, structurally similar to the previous compound. [] Like its analog, it exhibits potential therapeutic applications in managing inflammatory and autoimmune diseases.
Compound Description: This compound is a thiazole derivative synthesized from 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea. [] It has exhibited promising antifungal and antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and the fungus Candida albicans.
Compound Description: This compound is characterized by a 2,3-dihydro-1H-indene ring system. [] The research focuses on its crystal structure and the observed intra- and intermolecular hydrogen bonding interactions.
Compound Description: This compound features two phenyl rings connected by a urea bridge. [] The research highlights its crystal structure, including the presence of intra- and intermolecular hydrogen bonding interactions.
Compound Description: These are Biginelli dihydropyrimidine derivatives synthesized using 3-oxo-N-(4-(piperidin-1-yl) phenyl) butanamide as a key building block. [] These compounds have shown promising antimicrobial, antifungal, and antimalarial activities.
Compound Description: This compound is a tripeptoid derivative synthesized using a multicomponent Ugi reaction involving 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid. []
N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylurea and its derivatives
Compound Description: This group of compounds includes N-[4- (4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxy phenyl-1, 3-thiazol-2-yl)-N'-(4-bromophenyl) urea, which exhibit potent anti-inflammatory activity, potentially targeting the p38 kinase pathway. []
Compound Description: This is another butenolide derivative with structural variations compared to the previous compound. [] The research primarily explores its conformational characteristics.
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide
Compound Description: This compound features a cyclohexyl ring in a chair conformation and participates in intermolecular hydrogen bonding interactions within its crystal structure. []
Compound Description: This asymmetric amidine compound, prepared via a one-pot reaction, has a cyclohexyl group attached to the amino nitrogen. [] Its structure and crystal packing, influenced by N—H⋯N hydrogen bonds, are studied in the research.
Compound Description: This group of compounds, synthesized from 2-substituted 2-(4-aminophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes and aryl isocyanates, exhibit cytotoxic activity against tumor cells. []
Compound Description: These derivatives, incorporating various hydrogen bondable moieties like 4-hydroxymethylpiperidinyl, trimethoxyphenyloxy, and 4-hydroxyethylpiperazine, exhibit broad-spectrum antiproliferative activity against various human cancer cell lines. [, ]
Compound Description: This compound is a temperature-sensitive sensitizer synthesized from N [(3 hydroxy phenyl) carbamoyl] 4 methyl benzenesulfonamides. [] The synthesis achieves a high product yield of over 98%.
1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea
Compound Description: This compound is characterized by a dihedral angle between the dimethylurea and phenyl group planes. [] Its crystal structure reveals intermolecular hydrogen bonding interactions, forming chains of molecules.
Compound Description: AP01, a synthetic opioid analog of AH-7921, exhibits high affinity for μ‐opioid and κ‐opioid receptors. [] It also shows significant affinity for the serotonin transporter. AP01 displays antinociceptive properties in animal models.
Compound Description: U-47700 is a synthetic opioid with potent analgesic properties, displaying a higher potency compared to morphine in animal studies. [] This compound exhibits a strong binding affinity for the μ-opioid receptor.
Compound Description: This fluorescent sensor molecule utilizes a naphthalene imide moiety for fluorescence and a urea group for anion recognition. [] It demonstrates selectivity in recognizing fluoride ions.
Compound Description: This sulfonamide derivative, incorporating a cyclohexyl group, is investigated for its potential antibacterial properties. []
Compound Description: ABT-869 is an orally active, multi-targeted receptor tyrosine kinase inhibitor designed to target the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families. [, ] It demonstrates antitumor activity in various preclinical models.
Compound Description: SCH 79687 is an orally active histamine H3-receptor antagonist. [] It displays high affinity for H3 receptors and exhibits decongestant activity in combination with H1 antagonists, offering potential therapeutic benefits in treating nasal congestion.
α-Phenyl-N-cyclohexyl Nitrones
Compound Description: These nitrones, including α-phenyl-N-cyclohexyl nitrone and its tert-butyl ester, are designed to possess lipophilicity due to the cyclohexyl ring, high reactivity attributed to the nitronyl group, and stability in their spin adduct forms. [] They are investigated for their spin trapping abilities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.